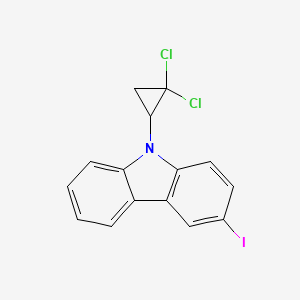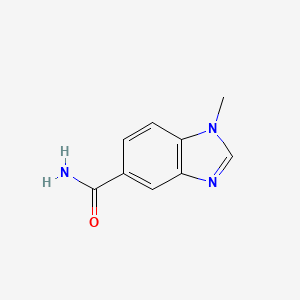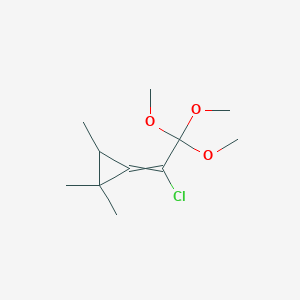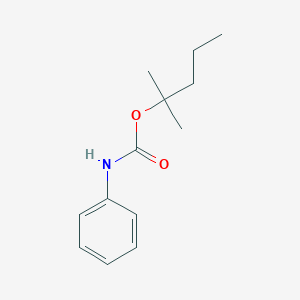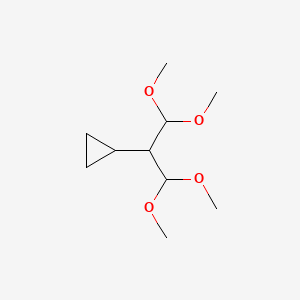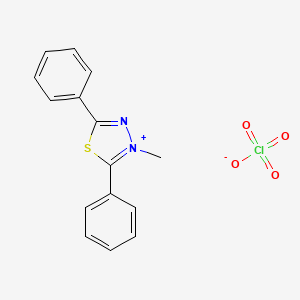
3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiadiazole derivatives.
科学的研究の応用
3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. It can also interact with enzymes and proteins involved in various cellular processes, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
2-Methyl-1,3,4-thiadiazole-5-thiol: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer activity.
Uniqueness
3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate stands out due to its unique structural features and the presence of the perchlorate ion, which may contribute to its distinct chemical and biological properties
特性
CAS番号 |
91482-57-4 |
|---|---|
分子式 |
C15H13ClN2O4S |
分子量 |
352.8 g/mol |
IUPAC名 |
3-methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium;perchlorate |
InChI |
InChI=1S/C15H13N2S.ClHO4/c1-17-15(13-10-6-3-7-11-13)18-14(16-17)12-8-4-2-5-9-12;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JOOULOMSRGYZND-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
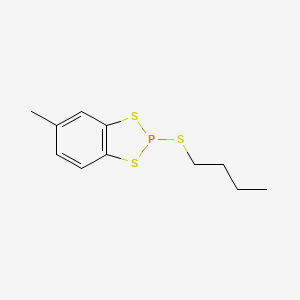

![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
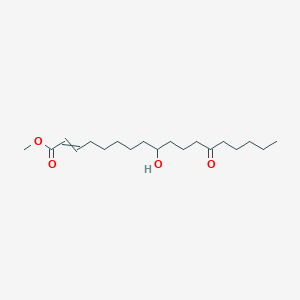
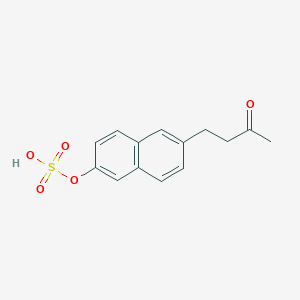
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
